REACTION_SMILES
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[B:13]([Br:14])([Br:15])[Br:16].[CH2:19]1[O:20][CH:21]1[CH3:22].[CH3:17][OH:18].[CH3:1][O:2][NH:3][S:4](=[O:5])(=[O:6])[c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1.[Cl:23][CH2:24][Cl:25]>>[OH:2][NH:3][S:4](=[O:5])(=[O:6])[c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrB(Br)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CONS(=O)(=O)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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O=S(=O)(NO)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |